furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone
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Overview
Description
3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzofuran ring, and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN typically involves multiple steps, starting with the preparation of the furan and benzofuran rings. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the benzofuran ring can be prepared via the cyclization of ortho-hydroxyaryl ketones. The final step involves the coupling of the furan and benzofuran rings with the phenylprop-2-en-1-yl group under specific reaction conditions, such as the use of a base catalyst and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN undergoes various types of chemical reactions, including:
Oxidation: The furan ring can undergo oxidative ring-opening reactions to form 1,4-dicarbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes under specific conditions.
Substitution: The phenylprop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as manganese(III) and cobalt(II) catalysts for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions .
Major Products
The major products formed from these reactions include 1,4-dicarbonyl compounds from oxidation, alcohols or alkanes from reduction, and substituted derivatives from substitution reactions .
Scientific Research Applications
3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN involves its interaction with specific molecular targets and pathways. For example, its oxidative properties may lead to the formation of reactive oxygen species, which can induce cell death in cancer cells. Additionally, its ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Furanpropanol: A simpler furan derivative with similar structural features.
4-Hydroxy-2-cyclohexen-1-one: A product of furan oxidation with distinct chemical properties.
Uniqueness
3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN is unique due to its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C22H16O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
furan-2-yl-[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C22H16O4/c23-22(21-9-5-13-25-21)19-15-26-20-11-10-17(14-18(19)20)24-12-4-8-16-6-2-1-3-7-16/h1-11,13-15H,12H2/b8-4+ |
InChI Key |
TYECYNBEXYLFBP-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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